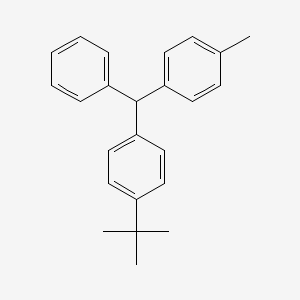
(4-tert-Butylphenyl)(4-methylphenyl)phenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-Butylphenyl)(4-methylphenyl)phenylmethane is an organic compound with the molecular formula C24H26 It is a complex aromatic hydrocarbon that features three phenyl groups, each substituted with different functional groups: a tert-butyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(4-methylphenyl)phenylmethane typically involves the Friedel-Crafts alkylation reaction. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and involves the alkylation of benzene rings with tert-butyl and methyl substituents. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)(4-methylphenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-tert-Butylphenyl)(4-methylphenyl)phenylmethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, including additives for lubricants and polymers.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)(4-methylphenyl)phenylmethane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cell signaling pathways, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An isomeric compound with a similar tert-butyl group but different substitution pattern.
4-tert-Butylphenylacetylene: Contains a tert-butyl group and an ethynyl group, differing in its alkyne functionality.
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: A compound with two tert-butylphenyl groups and an iodonium center.
Uniqueness
(4-tert-Butylphenyl)(4-methylphenyl)phenylmethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C24H26 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-methylphenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C24H26/c1-18-10-12-20(13-11-18)23(19-8-6-5-7-9-19)21-14-16-22(17-15-21)24(2,3)4/h5-17,23H,1-4H3 |
InChI Key |
HHCSVDKOJLUWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



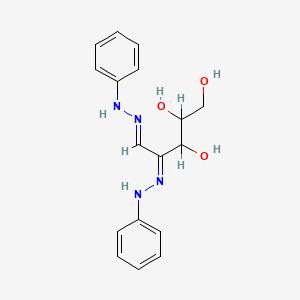
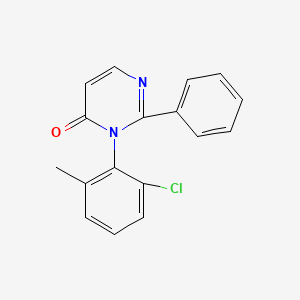
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
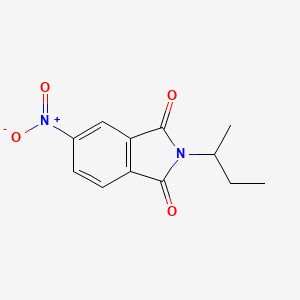
![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)
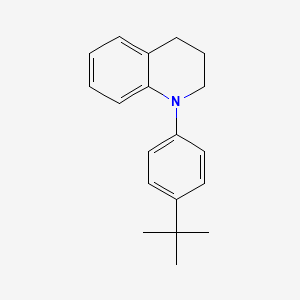
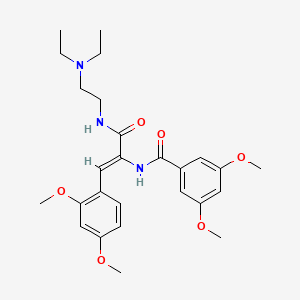
![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
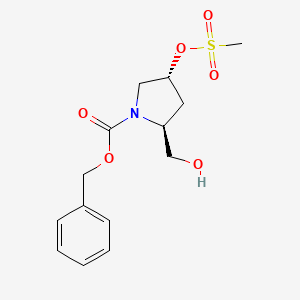
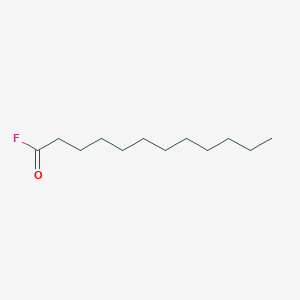
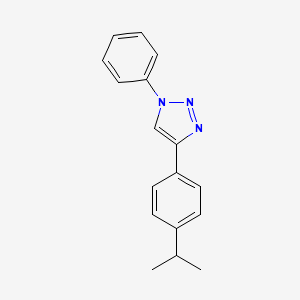

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
